Lipophilicity Differentiation: LogP Comparison Against 1-Benzyl-4-hydroxypiperidine
The target compound exhibits a predicted LogP of 1.59 , significantly higher than 1-benzyl-4-hydroxypiperidine, which has a predicted LogP of approximately 0.87 . This difference of ~0.72 log units corresponds to a roughly 5-fold difference in octanol-water partition coefficient, indicating substantially higher lipophilicity for the nitrile derivative . This property is relevant for passive membrane permeability and CNS penetration potential in drug discovery programs.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP = 1.59 |
| Comparator Or Baseline | 1-Benzyl-4-hydroxypiperidine: Predicted LogP ~0.87 |
| Quantified Difference | ΔLogP ≈ 0.72 (target ~5-fold more lipophilic) |
| Conditions | Predicted data from ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS exposure, making the nitrile compound a more suitable choice for programs targeting intracellular or CNS receptors where the alcohol analog may underperform.
